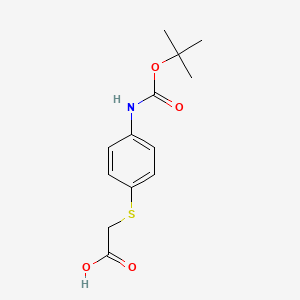

Boc-(4-aminophenylthio)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]sulfanylacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4S/c1-13(2,3)18-12(17)14-9-4-6-10(7-5-9)19-8-11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGOGKMQWOYDFII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)SCC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualizing Boc Protection in Amino Acid Derivatives

The tert-butoxycarbonyl group, commonly known as the Boc group, is a cornerstone of modern organic synthesis, particularly in the realm of peptide and amino acid chemistry. organic-chemistry.orgwikipedia.org Its primary function is to act as a temporary shield for the highly reactive amino group (-NH2), preventing it from participating in unwanted side reactions while other parts of the molecule are being modified. chemistrysteps.com The Boc group is favored for its stability under a wide range of reaction conditions, including those that are basic or nucleophilic. organic-chemistry.org

The introduction of the Boc group, a process known as Boc-protection, is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.orgwikipedia.org This reaction is generally efficient and chemoselective, meaning it specifically targets the amino group without affecting other functional groups. organic-chemistry.org

Conversely, the removal of the Boc group, or deprotection, is conveniently accomplished under mild acidic conditions, often using reagents like trifluoroacetic acid (TFA). wikipedia.orgchemistrysteps.com This acid-lability is a key advantage, as it allows for the selective deprotection of the amino group while other acid-sensitive protecting groups remain intact, a concept known as orthogonal protection strategy. organic-chemistry.org The bulky nature of the tert-butyl group in the Boc protecting group also provides steric hindrance, which can be a useful feature in directing the outcome of certain chemical reactions.

The 4 Aminophenylthio Acetic Acid Moiety: a Scaffold for Synthetic Innovation

The (4-aminophenylthio)acetic acid portion of the molecule provides a versatile framework for synthetic chemists. This moiety is characterized by a phenyl ring substituted with both an amino group and a thioacetic acid group. ontosight.ai The presence of the sulfur atom (thioether linkage) and the carboxylic acid functionality opens up a plethora of possibilities for chemical modification. ontosight.ai

The thioether linkage can be a site for various chemical reactions, while the carboxylic acid group is readily activated for amide bond formation, esterification, or reduction to an alcohol. The aromatic ring itself can also undergo further substitution reactions, allowing for the introduction of additional functional groups to tailor the molecule's properties.

Research has shown that derivatives of (4-aminophenylthio)acetic acid are of interest in medicinal chemistry. ontosight.ai For instance, they have been investigated for their potential as enzyme inhibitors. ontosight.ai The core structure serves as a scaffold to which different chemical functionalities can be appended, leading to the creation of libraries of compounds for biological screening. It is also a useful reagent for preparing visible light-sensitive photochromic azobenzene (B91143) compounds. chemdad.com

A Versatile Chemical Building Block in Research

Strategies for the Preparation of this compound

The synthesis of this compound typically involves a multi-step process that begins with the synthesis of its core precursor, (4-aminophenylthio)acetic acid, followed by the introduction of the tert-butyloxycarbonyl (Boc) protecting group. The development of scalable routes is crucial for its practical application in larger-scale manufacturing.

The primary precursor for this compound is (4-aminophenylthio)acetic acid. This precursor is synthesized through the reaction of 4-aminothiophenol (B129426) with chloroacetic acid. This S-alkylation reaction forms the thioether bond and introduces the acetic acid moiety.

In some synthetic schemes, functional group interconversions on related molecules can also lead to the desired precursor. For instance, the reduction of a nitro group in a precursor molecule to an amine is a common strategy.

The protection of the amino group in (4-aminophenylthio)acetic acid is a critical step to prevent unwanted side reactions during subsequent chemical modifications. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under various reaction conditions and its facile removal under acidic conditions. chemistrysteps.com

The introduction of the Boc group is typically achieved by reacting (4-aminophenylthio)acetic acid with di-tert-butyl dicarbonate (B1257347) (Boc-anhydride) in the presence of a base. chemicalbook.com A common procedure involves dissolving (4-aminophenylthio)acetic acid in a mixture of dioxane and water, followed by the addition of sodium carbonate and then Boc-anhydride. chemicalbook.com The reaction is typically stirred at room temperature for several hours to ensure complete conversion. chemicalbook.com After the reaction, an acidic workup is performed to protonate the carboxylate and facilitate the extraction of the product into an organic solvent. chemicalbook.com

Table 1: Reaction Conditions for Boc Protection

| Reagent | Solvent | Base | Temperature | Reaction Time |

|---|---|---|---|---|

| Di-tert-butyl dicarbonate | Dioxane/Water | Sodium Carbonate | Room Temperature | 4 hours |

This table presents a typical set of conditions for the Boc protection of an aminophenylacetic acid derivative. chemicalbook.com

Chemical Reactions and Derivatization Studies

The presence of two key functional groups, the carboxyl group and the Boc-protected amine, makes this compound a versatile building block for the synthesis of more complex molecules.

The carboxylic acid functional group can undergo a variety of transformations. It can be converted into esters, amides, and acid chlorides. For example, esterification can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Amide bond formation is a particularly important reaction, often utilized in peptide synthesis and the creation of other biologically active amides. This is typically accomplished by activating the carboxylic acid, for instance, by converting it to an acid chloride using reagents like thionyl chloride, followed by reaction with an amine. srce.hr

Table 2: Representative Reactions of the Carboxyl Group

| Reaction Type | Reagents | Product |

|---|---|---|

| Esterification | Alcohol, Acid Catalyst | Ester |

| Amide Formation | Thionyl Chloride, Amine | Amide |

This table summarizes common transformations of the carboxylic acid moiety. srce.hr

The Boc-protected amine is generally stable to many reaction conditions, allowing for selective modifications at other parts of the molecule. However, the Boc group can be readily removed under acidic conditions, typically using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). chemistrysteps.com This deprotection step regenerates the free amine, which can then participate in a wide range of reactions.

The deprotected amine can undergo acylation, alkylation, and arylation reactions. It is also a key functional group for peptide coupling reactions, where it acts as the nucleophile that attacks an activated carboxyl group of another amino acid or peptide. chemimpex.com This versatility makes this compound a valuable tool in the construction of peptidomimetics and other complex molecular architectures. chemimpex.com

Transformations at the Thioether Linkage

The thioether group in this compound is susceptible to oxidation, a common transformation for aryl sulfides. This reaction allows for the incremental introduction of oxygen atoms to the sulfur center, leading to the formation of sulfoxides and sulfones. These higher oxidation state sulfur compounds are valuable in their own right as intermediates for further synthesis, potentially altering the electronic and physical properties of the molecule.

The oxidation is typically carried out using common oxidizing agents. The reaction can be controlled to selectively yield either the sulfoxide (B87167) or the sulfone, depending on the stoichiometry and the strength of the oxidant used. For example, mild oxidation often yields the sulfoxide, while stronger conditions or an excess of the oxidizing agent will lead to the sulfone.

| Starting Material | Transformation | Product | Typical Reagents |

|---|---|---|---|

| This compound | Oxidation | Boc-(4-aminophenylsulfinyl)acetic acid | Hydrogen peroxide (H₂O₂), meta-Chloroperoxybenzoic acid (m-CPBA) (1 equiv.) |

| This compound | Oxidation | Boc-(4-aminophenylsulfonyl)acetic acid | m-CPBA (>2 equiv.), Potassium permanganate (B83412) (KMnO₄) |

Aromatic Ring Modifications

The benzene (B151609) ring of this compound is activated towards electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these substitutions are governed by the combined influence of the two substituents: the N-Boc-amino group and the S-carboxymethyl group.

The N-Boc-amino group is a powerful activating group and an ortho, para-director due to the resonance donation of the nitrogen's lone pair into the ring. ucalgary.cabyjus.com Although the Boc-group moderates the activating potential compared to a free amine, it remains a dominant directing group. ucalgary.carsc.org The thioether substituent is also an ortho, para-director and an activating group. Since both groups direct to the same positions, substitution is strongly favored at the positions ortho to the N-Boc-amino group (positions 3 and 5). The position para to the amino group is already substituted. Steric hindrance from the bulky Boc group may slightly favor substitution at the position further away, but a mixture of ortho products is common. ucalgary.ca

Common electrophilic aromatic substitution reactions such as halogenation and nitration can be performed on this scaffold. It is crucial that the amine is protected with the Boc group, as direct reactions on the free aniline (B41778) would lead to polysubstitution and potential oxidation, especially under nitrating conditions. byjus.comrsc.org

| Reaction Type | Electrophile Source | Expected Major Product(s) | Notes |

|---|---|---|---|

| Bromination | Br₂ in Acetic Acid | Boc-(3-bromo-4-aminophenylthio)acetic acid | Substitution occurs ortho to the activating N-Boc group. |

| Nitration | HNO₃/H₂SO₄ | Boc-(3-nitro-4-aminophenylthio)acetic acid | Careful control of temperature is required to prevent side reactions. The Boc group prevents oxidation of the amine. rsc.org |

| Friedel-Crafts Acylation | Acyl chloride, Lewis Acid (e.g., AlCl₃) | Boc-(3-acyl-4-aminophenylthio)acetic acid | The strong activation by the N-Boc group facilitates acylation at the ortho position. |

Stereoselective Transformations and Chiral Pool Applications

While this compound is an achiral molecule, its functional groups provide handles for introducing chirality. This can be achieved through stereoselective reactions, often by coupling the molecule with enantiopure building blocks derived from the "chiral pool." The chiral pool refers to the collection of abundant, inexpensive, and enantiomerically pure natural products like amino acids, sugars, and terpenes that serve as starting materials for complex synthesis. nih.govmdpi.com

A primary strategy involves the carboxylic acid functionality. This group can be converted into an amide by coupling with a chiral amine or an ester by reacting with a chiral alcohol, both of which are readily available from the chiral pool. mdpi.com For example, reacting this compound with an enantiopure amino acid ester (e.g., the methyl ester of L-Alanine) would result in the formation of a diastereomeric product. This new molecule contains a defined stereocenter from the chiral pool and can be used in further synthetic steps where this center can influence the stereochemical outcome of subsequent reactions. This use of a chiral auxiliary is a fundamental strategy in asymmetric synthesis. osi.lv

| Transformation Type | Chiral Reagent (Example) | Resulting Product Class | Synthetic Utility |

|---|---|---|---|

| Amide Coupling | (L)-Alanine methyl ester | Diastereomeric amide | Introduction of a chiral center for use in diastereoselective synthesis or as a building block for peptide analogues. |

| Esterification | (R)-Pantolactone | Diastereomeric ester | Creates a chiral ester which can be used for further modifications or as a means of chiral resolution. |

Role as an Essential Building Block for Complex Molecular Architectures

The inherent functionalities of this compound position it as a key precursor for the synthesis of more elaborate molecules. The presence of both a nucleophilic thiol (after potential deprotection or modification) and an electrophilic carboxylic acid (or its activated derivatives) within the same scaffold allows for its incorporation into a wide range of molecular frameworks. This is particularly relevant in the construction of heterocyclic systems and other complex organic structures that are often the core of pharmacologically active compounds and advanced materials.

Synthesis of Novel Organic Compounds

The reactivity of this compound facilitates the synthesis of novel organic compounds with potential applications in medicinal chemistry and materials science. For instance, the thioether linkage can be oxidized to sulfoxides and sulfones, introducing new functional groups that can modulate the electronic and steric properties of the molecule. Furthermore, the aniline nitrogen, once deprotected, can participate in various coupling reactions to build larger, more complex systems.

A key application of related aminophenylthio compounds is in the synthesis of benzothiazines, a class of heterocyclic compounds with a broad spectrum of biological activities. While direct synthesis from this compound is a subject of ongoing research, the general synthetic strategies often involve the cyclization of precursors containing both an aniline and a thioacetic acid moiety.

| Product Class | Synthetic Approach | Potential Application |

| Benzothiazine Derivatives | Intramolecular cyclization | Medicinal Chemistry |

| Substituted Anilines | Deprotection and functionalization | Organic Synthesis |

| Sulfoxide/Sulfone Derivatives | Oxidation of the thioether | Materials Science |

Methodologies for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The functional groups within this compound are instrumental in various bond-forming reactions. The carboxylic acid can be converted into an acyl chloride or activated with coupling reagents to facilitate the formation of amide bonds (carbon-nitrogen bonds). The aromatic ring can undergo electrophilic substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds, depending on the reaction conditions and the substituents present.

The thioether linkage itself is a key site for carbon-sulfur bond manipulations. For example, under specific conditions, the sulfur atom can act as a nucleophile. More advanced applications could involve its participation in metal-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Development of Novel Synthetic Reagents and Catalytic Systems

While the direct use of this compound as a catalyst is not widely reported, its derivatives hold potential in the development of new reagents and catalytic systems. The bifunctional nature of the molecule allows for its attachment to solid supports or larger molecular scaffolds, which could then be employed in catalysis or as specialized reagents. For example, the carboxylic acid could be used to anchor the molecule to a polymer resin, and the deprotected aniline could be modified to create a ligand for a metal catalyst. Such supported catalysts offer advantages in terms of separation and reusability.

Role in Peptide and Peptidomimetic Chemistry

Integration into Solid-Phase Peptide Synthesis (SPPS) Strategies

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient, stepwise assembly of peptide chains on a solid support. Boc-(4-aminophenylthio)acetic acid can be effectively integrated into SPPS protocols, primarily utilizing the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. peptide.com This method relies on the differential acid lability of the temporary Nα-Boc group and the more permanent side-chain protecting groups, typically benzyl-based ethers, esters, and carbamates. peptide.combeilstein-journals.org

N-Terminal Protection and Deprotection Regimes

In the context of SPPS, the Boc group of this compound serves as a temporary protecting group for the N-terminal amine. organic-chemistry.org This protection is crucial to prevent unwanted side reactions and to ensure the controlled, sequential addition of amino acid residues. peptide.com The Boc group is stable under the basic and neutral conditions used for coupling reactions but can be readily removed with moderate acids, typically a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). peptide.comchempep.com

The deprotection process generates a free amine on the resin-bound peptide, which is then ready for the next coupling cycle. A typical deprotection regimen involves treating the peptide-resin with a 50% TFA/DCM solution for a short period, followed by washing to remove excess acid and byproducts. chempep.com In some protocols, a pre-wash with the TFA solution is performed before the main deprotection step. chempep.com Following deprotection, a neutralization step is often required to convert the ammonium (B1175870) salt back to the free amine, which can be accomplished using a base like diisopropylethylamine (DIEA). peptide.com

| Step | Reagent/Conditions | Purpose |

| Protection | Boc anhydride (B1165640) (Boc₂O) or other Boc-donating reagents | Introduction of the Boc group onto the N-terminal amine. organic-chemistry.org |

| Deprotection | 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | Removal of the Boc group to expose the free amine for the next coupling step. peptide.comchempep.com |

| Neutralization | Diisopropylethylamine (DIEA) in DCM | Conversion of the TFA salt to the free amine. peptide.com |

Coupling Efficiency and Side Reactions in SPPS

The carboxylic acid moiety of this compound is activated to facilitate the formation of a peptide bond with the free amine of the growing peptide chain on the solid support. Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and minimize side reactions. chempep.comunifi.it More modern and efficient coupling reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can also be employed, particularly in "in situ" neutralization protocols where coupling and neutralization occur simultaneously. peptide.compeptide.compeptide.com

Several potential side reactions can occur during SPPS. One common issue is the formation of diketopiperazines, especially when a dipeptide is attached to the resin. chempep.com However, in Boc-based SPPS, the protonated state of the N-terminal amine after TFA deprotection can reduce the likelihood of this side reaction compared to Fmoc-based strategies. chempep.com Another concern is aspartimide formation, particularly in sequences containing Asp-Gly, Asp-Ala, or Asp-Ser. chempep.com The choice of coupling reagents and reaction conditions can influence the extent of these side reactions.

Orthogonality of Protecting Group Strategies

Orthogonal protection is a key principle in complex chemical synthesis, allowing for the selective removal of one type of protecting group in the presence of others. wikipedia.org The Boc/Bzl strategy used in conjunction with this compound is not strictly orthogonal because both the Boc group and the benzyl-based side-chain protecting groups are removed by acid. peptide.com However, it is a practically useful "pseudo-orthogonal" system due to the significant difference in acid lability. The Boc group is cleaved by moderate acid (e.g., 50% TFA), while the benzyl-based groups require strong acids like liquid hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA) for removal. peptide.combeilstein-journals.org

This differential lability allows for the selective deprotection of the N-terminus during chain elongation without affecting the side-chain protection. For more complex syntheses, such as the preparation of branched or cyclic peptides, a truly orthogonal strategy might be necessary. In such cases, the Boc group can be used in combination with other protecting groups that are cleaved under different conditions, such as the Fmoc group (removed by base) or Alloc group (removed by palladium catalysis). beilstein-journals.orgwikipedia.org This allows for the selective deprotection of specific sites on the peptide for further modification. sigmaaldrich.com

| Protecting Group | Cleavage Condition | Typical Use |

| Boc | Moderate acid (e.g., TFA) | Temporary Nα-protection. peptide.comorganic-chemistry.org |

| Benzyl (Bzl) | Strong acid (e.g., HF) | "Permanent" side-chain protection. peptide.combeilstein-journals.org |

| Fmoc | Base (e.g., piperidine) | Orthogonal temporary Nα-protection. wikipedia.org |

| Alloc | Pd(0) catalysis | Orthogonal protection for side chains or termini. beilstein-journals.org |

Solution-Phase Peptide Synthesis Applications

While SPPS is dominant for the synthesis of many peptides, solution-phase synthesis remains a valuable technique, particularly for the large-scale production of shorter peptides or for specific synthetic challenges. This compound is also well-suited for solution-phase peptide synthesis. beilstein-journals.org

In this approach, the coupling and deprotection steps are carried out in solution, with purification of the intermediate peptide fragments after each step. The general principles of Boc protection and deprotection remain the same as in SPPS. beilstein-journals.org The Boc group provides temporary protection of the N-terminus, and its removal with TFA is followed by coupling with the next Boc-protected amino acid. beilstein-journals.org Standard coupling reagents like EDCI/HOBt or DEPBT can be utilized to facilitate peptide bond formation. beilstein-journals.org The solubility of the Boc-protected intermediates in organic solvents facilitates the reaction and subsequent work-up procedures. chemimpex.com

Synthesis of Peptide Analogs and Peptidomimetics

The unique structural features of this compound make it a valuable building block for the synthesis of peptide analogs and peptidomimetics. These are molecules that mimic the structure and/or function of natural peptides but often have improved properties such as enhanced stability, bioavailability, or receptor selectivity. nih.govnih.gov

Design and Synthesis of Conformationally Constrained Peptide Structures

The thioether linkage in this compound introduces a degree of flexibility and a specific geometry into the peptide backbone. This can be exploited in the design of conformationally constrained peptide structures. By strategically incorporating this building block, chemists can induce specific turns or folds in the peptide chain, which can be crucial for biological activity. nih.gov

For example, the synthesis of cyclic peptides can be achieved by incorporating this compound and another appropriately functionalized amino acid into a linear precursor. After selective deprotection of the reactive groups, an intramolecular cyclization can be performed. The defined bond angles and lengths of the aminophenylthioacetic acid moiety can help to pre-organize the linear peptide for efficient cyclization and result in a constrained cyclic structure. Such constrained analogs are valuable tools for studying peptide-receptor interactions and for the development of new therapeutic agents. nih.gov

Development of Novel Peptide Synthesis Methodologies

The use of building blocks like this compound can contribute to the development of new strategies in peptide synthesis. The thioether linkage offers a site for specific chemical modifications that are orthogonal to standard peptide coupling and deprotection conditions. This allows for the synthesis of complex peptide conjugates and cyclic peptides.

Conclusion

Covalent Attachment to Biomolecules

The structure of this compound, featuring a Boc-protected amine and a carboxylic acid group, makes it a versatile linker for the covalent attachment to biomolecules such as proteins, peptides, and antibodies. The tert-butoxycarbonyl (Boc) protecting group on the aromatic amine prevents its participation in undesired side reactions, allowing for the selective use of the carboxylic acid functionality.

The carboxylic acid can be activated to form an active ester, such as an N-hydroxysuccinimide (NHS) ester. This activated intermediate can then readily react with nucleophilic groups on biomolecules, primarily the epsilon-amino group of lysine (B10760008) residues and the N-terminal amine, to form stable amide bonds. This well-established chemistry provides a reliable method for conjugating the phenylthioacetic acid moiety to a protein of interest.

Alternatively, after deprotection of the Boc group to reveal the free amine, this functionality can be used for conjugation. For instance, the amine can be reacted with a variety of crosslinkers or directly with activated carboxyl groups on a biomolecule. The presence of the thioether linkage in the backbone of the molecule also introduces a degree of flexibility and can influence the spacing and orientation of the conjugated payload.

Recent studies have highlighted the utility of aryl thiols as nucleophiles for site-specific protein and antibody bioconjugation. nih.gov While not directly involving this compound, these studies demonstrate the reactivity of the aryl thiol moiety, which is structurally related. The pKa of aryl thiols allows for selective modification under specific pH conditions, offering an orthogonal strategy to the more common cysteine-based conjugation. nih.gov This suggests that the thioether in this compound could potentially be engineered for specific conjugation strategies, although this would represent a more advanced and less conventional application.

Functionalization for Targeted Delivery System Design

The design of targeted delivery systems aims to enhance the therapeutic index of drugs by increasing their concentration at the site of action while minimizing off-target effects. This compound can serve as a critical component in the construction of such systems. chemimpex.com

The bifunctional nature of this compound allows it to act as a linker, connecting a targeting ligand to a therapeutic agent. The process would typically involve the following steps:

Activation of the Carboxylic Acid: The carboxylic acid of this compound is activated, for example, using carbodiimide (B86325) chemistry.

Conjugation to a Targeting Moiety: The activated acid is then reacted with a targeting ligand, such as a monoclonal antibody, a peptide, or a small molecule that recognizes a specific receptor on target cells.

Deprotection: The Boc group is removed under acidic conditions to expose the free amine.

Attachment of the Therapeutic Payload: The newly exposed amine can then be coupled to a drug, a toxin, or an imaging agent.

This modular approach allows for the synthesis of well-defined antibody-drug conjugates (ADCs) or other targeted constructs. The phenylthioacetic acid core provides a stable linkage, and the length of the linker can be further modified by introducing spacers to optimize the pharmacokinetic and pharmacodynamic properties of the final conjugate. The incorporation of linkers is a key strategy in the design of ADCs and other targeted therapies. nih.gov

Application in Chelating Agent Development

Bifunctional chelating agents are essential for the development of radiopharmaceuticals for imaging and therapy. nih.gov These molecules are capable of strongly binding a metal radionuclide while also being covalently attached to a targeting biomolecule. The structure of this compound provides a scaffold that can be elaborated into a potent chelating agent.

The synthesis of such an agent would involve the modification of both the amino and carboxylic acid functionalities. For instance, the carboxylic acid could be coupled to a polyaminocarboxylate chelator framework, such as DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) or DTPA (diethylenetriaminepentaacetic acid). Following this, the Boc-protected amine would be deprotected and then conjugated to a targeting antibody.

Investigations in Medicinal Chemistry Lead Generation

Role as a Key Intermediate in Bioactive Molecule Synthesis

The primary role of Boc-(4-aminophenylthio)acetic acid in research and development is as a key intermediate for the synthesis of bioactive molecules. Its structure is strategically designed for controlled, stepwise chemical reactions. The tert-butoxycarbonyl (Boc) group protects the reactive aniline (B41778) nitrogen, preventing it from participating in unwanted side reactions while other parts of the molecule are being modified. This protection is crucial in multi-step syntheses, such as peptide synthesis or the construction of complex heterocyclic systems.

The Boc group is stable under a wide range of reaction conditions, including those involving bases and nucleophiles, but can be readily removed under mild acidic conditions. This allows for the selective unmasking of the amino group at a desired stage of the synthesis, which can then be acylated or otherwise functionalized to build the target molecule.

The core structure, (phenylthio)acetic acid, is a known building block for producing pharmaceuticals and agrochemicals. cymitquimica.com The presence of the thioether (-S-) linkage provides a specific spatial and electronic character compared to a simple ether or alkyl chain, influencing the conformational flexibility and potential interactions of the final molecule with biological targets. The carboxylic acid moiety provides another reactive handle, most commonly for forming amide bonds by coupling with various amines. This bifunctionality makes the (4-aminophenylthio)acetic acid scaffold a valuable component for generating libraries of compounds for screening and lead optimization. For instance, related N-acylphenothiazines and other acylated aromatic amino acids have been synthesized to explore their potential as bioactive agents. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. For a scaffold like this compound, SAR studies would involve systematically modifying its three main components: the Boc-protected amine, the phenyl ring, and the thioacetic acid linker.

Impact of Boc Group and Linker Modifications on Activity

The Boc group itself is generally considered a protecting group and is not part of the final pharmacophore in most applications. Its primary impact is enabling synthesis. Once a desired molecular framework is assembled, the Boc group is typically removed. The resulting free amine is often critical for biological activity, forming key hydrogen bonds or salt bridges within a receptor or enzyme active site.

In some contexts, the nature of the N-acyl group (if the Boc is replaced by another acyl group) is a key determinant of activity. Studies on N-acyl amide natural products show that the length and composition of the acyl chain can dramatically influence biological function. rsc.org

Modifications to the linker are a common strategy for optimizing drug candidates. Altering the thioether (-S-) to an ether (-O-) or a methylene (B1212753) (-CH2-), or changing the length of the acetic acid chain, would directly impact the geometry and binding orientation of the molecule. For example, SAR studies on indan (B1671822) acid derivatives, which also feature an acetic acid moiety, have demonstrated that even small changes to the core and linker can significantly affect anti-inflammatory activity. core.ac.uk

Analog Design and Comparison

For instance, a study on 5-phenylthiophenecarboxylic acid derivatives as potential antirheumatic agents provides a model for this type of investigation. nih.gov Researchers synthesized a series of analogs with different substituents on the phenyl ring and evaluated their ability to suppress adjuvant-induced arthritis in rats. The findings highlight the electronic and steric effects of these substitutions on bioactivity.

Table 1: Example of Structure-Activity Relationship Data for Phenylthiophene Acetic Acid Analogs This table, adapted from research on related thiophene (B33073) derivatives, illustrates how systematic modifications to a core structure influence biological activity. nih.gov A similar approach would be applied to analogs of (4-aminophenylthio)acetic acid.

| Compound | R (Substitution on Phenyl Ring) | Activity (Suppression of AIA in rats, %) |

| 5d | 4-Bromo | 54.3 |

| 5h (methyl ester) | 4-Chloro | 61.2 |

| 5i (methyl ester) | 4-Bromo | 62.1 |

| Esonarimod (Ref.) | H (unsubstituted) | 48.2 |

Data sourced from a study on 5-phenylthiophenecarboxylic acid derivatives, demonstrating the principles of analog design and comparison. nih.gov

This systematic approach allows medicinal chemists to build a clear picture of the pharmacophore, guiding the design of more potent and selective compounds. mdpi.com

Rational Design of Ligands for Specific Biological Targets

Rational drug design involves using the known three-dimensional structure of a biological target, such as an enzyme or receptor, to design molecules that will bind to it with high affinity and specificity. The this compound scaffold is well-suited for this approach. Its defined chemical vectors—the N-H group (after deprotection), the thioether sulfur, and the carboxylic acid—can be positioned to interact with specific residues in a target's binding site.

For example, di-acidic compounds are often explored as inhibitors of protein-protein interactions (PPIs). A study on 1,4-bis(arylsulfonamido)benzene-N,N'-diacetic acids demonstrated that the two carboxylic acid groups were crucial for anchoring the molecule to the Keap1 protein, disrupting its interaction with Nrf2. nih.gov This highlights how the acetic acid moiety of the (4-aminophenylthio)acetic acid scaffold could be used to target acidic-binding pockets.

Furthermore, computational docking studies are often employed to predict how a ligand will bind. Research on Fmoc-amino amides as butyrylcholinesterase inhibitors used computational docking to suggest that the inhibitors could interact with both the cholinyl binding site and the peripheral site of the enzyme, explaining their potency and guiding further design. nih.gov A similar in-silico approach would be invaluable in designing ligands derived from this compound for a chosen biological target.

Synthesis of Agrochemicals and Specialty Chemicals

The utility of the (phenylthio)acetic acid scaffold extends beyond pharmaceuticals into the realm of agrochemicals and specialty chemicals. cymitquimica.com The core structure can be modified to create compounds with herbicidal, fungicidal, or plant growth-regulating properties. For instance, N-acyl derivatives of thiazolidine-4-carboxylic acid, which share structural motifs with N-acylated amino acids, have been patented as biostimulants for crops. epo.org This suggests that derivatives of this compound could be explored for similar applications in agriculture, where modulating biological pathways in plants is of interest.

The requested article, structured around the specific outline provided, cannot be generated at this time due to the absence of the necessary research findings and data. Searches for the coordination behavior, multidentate chelation characteristics, and the influence of its amino and carboxyl groups on metal ion coordination have not yielded any specific studies on this particular compound. Similarly, information on the synthesis, characterization, and applications of MOFs incorporating this compound as a ligand is not present in the available scientific literature.

Further research and publication in this specific area are required before a thorough and scientifically accurate article on the coordination and material science of this compound can be composed.

Advanced Spectroscopic and Structural Elucidation of Boc 4 Aminophenylthio Acetic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. For Boc-(4-aminophenylthio)acetic acid, a combination of 1D (¹H, ¹³C) and 2D NMR techniques provides a complete picture of the atomic connectivity and chemical environment.

¹H NMR for Proton Environment Characterization

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring environments. The characteristic signals for this compound are well-defined.

Boc Group: A prominent singlet is observed in the upfield region, typically around δ 1.4-1.5 ppm. beilstein-journals.org This signal integrates to nine protons, corresponding to the three equivalent methyl groups of the tert-butyl moiety.

Methylene (B1212753) Protons (-S-CH₂-): The two protons of the methylene group adjacent to the sulfur atom and the carbonyl group typically appear as a sharp singlet. Due to the influence of the electronegative sulfur and carbonyl groups, this signal is expected in the range of δ 3.6-3.8 ppm.

Aromatic Protons: The para-substituted benzene (B151609) ring gives rise to a classic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the sulfur atom and those ortho to the Boc-protected amino group will have slightly different chemical environments, typically resonating in the δ 7.2-7.5 ppm region.

Amide Proton (-NH-): A singlet corresponding to the N-H proton of the carbamate (B1207046) is usually observed. Its chemical shift can be broad and variable (typically δ 6.5-9.5 ppm) depending on the solvent and concentration.

Carboxylic Acid Proton (-COOH): The acidic proton is often very broad and may exchange with trace amounts of water in the solvent, sometimes making it difficult to observe. When visible, it appears as a broad singlet far downfield, typically above δ 10.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -C(CH₃)₃ (Boc) | 1.45 | Singlet | 9H |

| -S-CH₂-COOH | 3.70 | Singlet | 2H |

| Aromatic C-H | 7.2-7.5 | Multiplet (two doublets) | 4H |

| -NH- (Amide) | ~8.5 | Broad Singlet | 1H |

| -COOH (Acid) | >10.0 | Broad Singlet | 1H |

¹³C NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.

Boc Group Carbons: The nine equivalent methyl carbons of the tert-butyl group show a strong signal around δ 28.1-28.7 ppm. researchgate.net The quaternary carbon of the Boc group appears further downfield, typically around δ 80-83 ppm. beilstein-journals.orgresearchgate.net The carbonyl carbon of the Boc group is observed in the δ 152-156 ppm range. beilstein-journals.orgresearchgate.net

Methylene Carbon (-S-CH₂-): The carbon of the methylene group is expected to resonate around δ 35-40 ppm.

Aromatic Carbons: The para-substituted ring will show four signals. The carbon attached to the sulfur (C-S) and the carbon attached to the nitrogen (C-N) will have distinct chemical shifts from the unsubstituted aromatic carbons (C-H).

Carboxylic Acid Carbonyl: The carbonyl carbon of the carboxylic acid is the most deshielded carbon, appearing at δ 170-175 ppm. rsc.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -C(C H₃)₃ (Boc) | ~28.4 |

| -C (CH₃)₃ (Boc) | ~81.5 |

| -S-C H₂-COOH | ~38.0 |

| Aromatic C-H | ~118-130 |

| Aromatic C-S & C-N | ~130-142 |

| C =O (Boc) | ~153.0 |

| C =O (Acid) | ~172.0 |

2D NMR Techniques for Structural Assignment

While 1D NMR provides essential data, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are used for unambiguous assignment.

COSY: This experiment would show correlations between coupled protons. For this molecule, the primary use would be to confirm the coupling between the different aromatic protons within the benzene ring.

HSQC: This experiment correlates protons with their directly attached carbons. It would be used to definitively link the proton signals in the ¹H NMR spectrum to their corresponding carbon signals in the ¹³C NMR spectrum, such as matching the methylene proton singlet to the methylene carbon signal and assigning the specific aromatic proton signals to their respective carbons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns.

The fragmentation of molecules containing a Boc group is well-characterized. Under electrospray ionization (ESI), common fragmentation pathways involve the loss of isobutylene (B52900) (C₄H₈, 56 Da) or the neutral loss of the entire Boc group.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula. For this compound (C₁₅H₁₉NO₄S), the expected exact mass can be calculated and compared to the experimental value for definitive formula confirmation.

Table 3: Predicted HRMS Data for this compound

| Ion | Chemical Formula | Calculated m/z |

| [M+H]⁺ | C₁₅H₂₀NO₄S⁺ | 314.1056 |

| [M+Na]⁺ | C₁₅H₁₉NNaO₄S⁺ | 336.0876 |

| [M-H]⁻ | C₁₅H₁₈NO₄S⁻ | 312.0911 |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the various functional groups present in a molecule by detecting their characteristic vibrational frequencies.

O-H Stretch: The carboxylic acid O-H bond exhibits a very broad absorption in the range of 2500-3300 cm⁻¹.

N-H Stretch: The amide N-H stretch from the Boc-carbamate group typically appears as a sharp to medium peak around 3300-3400 cm⁻¹.

C-H Stretches: Aromatic C-H stretches are observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the Boc and methylene groups appear just below 3000 cm⁻¹.

C=O Stretches: Two distinct carbonyl absorptions are expected. The carboxylic acid C=O stretch appears around 1700-1725 cm⁻¹. The carbamate (Boc) C=O stretch is typically found at a slightly lower wavenumber, around 1680-1720 cm⁻¹. beilstein-journals.org

C=C Stretch: Aromatic ring C=C stretching vibrations appear in the 1450-1600 cm⁻¹ region.

C-S Stretch: The C-S stretching vibration is typically weak and found in the 600-800 cm⁻¹ region.

Table 4: Predicted IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad |

| Amide (Boc) | N-H Stretch | 3300-3400 | Medium |

| Carboxylic Acid | C=O Stretch | 1700-1725 | Strong |

| Carbamate (Boc) | C=O Stretch | 1680-1720 | Strong |

| Aromatic Ring | C=C Stretch | 1450-1600 | Medium-Weak |

| Thioether | C-S Stretch | 600-800 | Weak |

X-ray Diffraction (XRD) for Solid-State Structural Determination

X-ray diffraction (XRD) is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In the solid state, the atoms in a crystal are arranged in a regular, repeating pattern, which causes a beam of incident X-rays to be diffracted into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. From this electron density, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their disorder, and various other structural information.

Crystal Structure Analysis of this compound and its Precursors/Derivatives

For instance, the analysis of other Boc-protected amino acids frequently reveals a stabilization of the molecular conformation through intramolecular hydrogen bonds. The bulky tert-butoxycarbonyl (Boc) group often influences the crystal packing, leading to the formation of well-defined supramolecular architectures. In many cases, the crystal structures of related compounds, such as derivatives of 2-(benzothiazol-2'-ylthio)acetohydrazide, have been elucidated, providing valuable data on bond lengths and angles for similar thioacetic acid moieties scirp.orgresearchgate.net.

The crystal structure of a hybrid peptide containing Boc-protected amino acids showed the tetramer folding into a right-handed mixed 11/9 helix stabilized by intramolecular hydrogen bonds nih.gov. This highlights the significant role of the Boc protecting group in directing the solid-state conformation.

Detailed crystallographic data for analogous compounds are often presented in tabular format, as shown below for a hypothetical related compound to illustrate the type of information obtained from XRD studies.

Table 1: Hypothetical Crystallographic Data for a this compound Analogue

| Parameter | Value |

| Empirical Formula | C₁₅H₂₁NO₄S |

| Formula Weight | 311.39 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123(4) |

| b (Å) | 8.456(2) |

| c (Å) | 18.987(6) |

| α (°) | 90 |

| β (°) | 102.34(3) |

| γ (°) | 90 |

| Volume (ų) | 1584.5(9) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.305 |

Note: The data in this table is illustrative and not based on an actual analysis of this compound.

Zwitterionic Tautomerism in Solid State

Amino acids have the capacity to exist as zwitterions, which are molecules that contain an equal number of positively and negatively charged functional groups wikipedia.org. In the case of amino acids, the acidic carboxylic acid group can donate a proton to the basic amino group, resulting in a carboxylate anion (COO⁻) and an ammonium (B1175870) cation (NH₃⁺) within the same molecule aklectures.comyoutube.com.

In the solid state, most unprotected amino acids exist in their zwitterionic form wikipedia.org. This is due to the strong intermolecular electrostatic interactions (ion-ion and hydrogen bonding) between the charged groups, which lead to a more stable crystal lattice. Neutron diffraction studies of glycine (B1666218) have confirmed its zwitterionic nature in the solid state and the presence of hydrogen bonds that stabilize this form wikipedia.org.

However, the presence of the Boc protecting group on the amino nitrogen of this compound significantly alters its electronic properties. The Boc group is an electron-withdrawing group that decreases the basicity of the amino nitrogen, making it less likely to accept a proton from the carboxylic acid group. Therefore, in the solid state, this compound is expected to exist predominantly in its non-ionic form rather than as a zwitterion. The carboxylic acid group would remain protonated (COOH), and the Boc-protected amino group would be neutral (NH-Boc).

This is a common feature for N-protected amino acids, where the protection of the amino group prevents the formation of the zwitterionic tautomer that is characteristic of free amino acids in the solid state and in neutral aqueous solutions youtube.com.

Table 2: Comparison of Expected Solid-State Forms

| Compound | Predominant Solid-State Form | Reason |

| Glycine (unprotected amino acid) | Zwitterionic (⁺NH₃-CH₂-COO⁻) | Internal acid-base transfer between the acidic carboxyl and basic amino groups leads to a more stable ionic lattice. wikipedia.org |

| This compound | Non-ionic (HOOC-CH₂-S-C₆H₄-NH-Boc) | The Boc group reduces the basicity of the nitrogen atom, preventing proton transfer from the carboxylic acid. |

Theoretical and Computational Research Approaches

Quantum Mechanical (QM) Calculations for Electronic Structure and Stability

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are often employed to provide a detailed picture of electron distribution and molecular stability. Such calculations can offer insights into the geometry and energetic landscape of Boc-(4-aminophenylthio)acetic acid.

The flexibility of the thioacetic acid side chain and the rotations around the phenyl ring and the Boc protecting group mean that this compound can exist in multiple conformations. Computational methods can be used to identify the most stable three-dimensional arrangements of the molecule. By systematically rotating the rotatable bonds and calculating the potential energy of each resulting structure, a potential energy surface can be mapped out. The minima on this surface correspond to the stable conformers.

For a molecule like this compound, key dihedral angles to consider would be those around the S-CH₂, C-S, and N-C bonds. The relative energies of these conformers determine their population at a given temperature.

Illustrative Conformational Analysis Data

| Dihedral Angle (C-S-CH₂-COOH) | Dihedral Angle (C-C-S-C) | Relative Energy (kcal/mol) |

| 180° (anti) | 90° | 0.00 (Global Minimum) |

| 60° (gauche) | 90° | 1.25 |

| 180° (anti) | 0° | 2.50 |

| 60° (gauche) | 0° | 3.75 |

Note: This table is illustrative and represents the type of data that would be generated from a computational conformational analysis. The values are not based on published experimental or computational data for this specific molecule.

Theoretical calculations are invaluable for studying the mechanisms and energetics of chemical reactions. For instance, the hydrolysis of the Boc protecting group is a common deprotection step in synthesis. Quantum mechanical calculations can model the reaction pathway of this process, identifying the transition state structures and calculating the activation energy. This information is crucial for optimizing reaction conditions.

Similarly, the reactivity of the thiol group or the carboxylic acid can be investigated. For example, the deprotonation energy of the carboxylic acid can be calculated to predict its pKa value.

Hypothetical Reaction Energetics for Boc Deprotection

| Reaction Step | Species | Relative Energy (kcal/mol) |

| 1 | Reactants (Boc-protected compound + H₃O⁺) | 0.0 |

| 2 | Transition State 1 | +15.2 |

| 3 | Intermediate (Carbocation) | +5.8 |

| 4 | Transition State 2 | +8.1 |

| 5 | Products (Deprotected amine + CO₂ + t-butanol + H⁺) | -10.5 |

Note: This table is a hypothetical representation of the energetic profile for a reaction pathway and is intended for illustrative purposes only.

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful tools for predicting how a molecule might interact with a biological receptor, such as a protein. These methods are central to structure-based drug design.

Molecular docking simulations can be used to place the three-dimensional structure of this compound into the binding site of a target protein. The simulation software then calculates a "docking score," which estimates the binding affinity between the ligand and the receptor. These simulations can also reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-receptor complex.

For this compound, potential interactions could involve the carboxylic acid group forming hydrogen bonds with amino acid residues in the receptor, the phenyl ring participating in pi-stacking interactions, and the thioether linkage contributing to binding.

Illustrative Docking Simulation Results

| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| Hypothetical Kinase A | -8.5 | Lys78, Asp184 | Hydrogen Bond with COOH |

| Phe168 | Pi-stacking with phenyl ring | ||

| Hypothetical Protease B | -7.2 | Arg122 | Salt bridge with COOH |

| Leu99, Val111 | Hydrophobic interaction with Boc group |

Note: The data in this table is for illustrative purposes to demonstrate the output of a molecular docking study and does not represent actual experimental results.

Predictive Approaches for Structure-Activity Relationships (SAR)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent molecules.

To build a QSAR model for analogues of this compound, a set of structurally related compounds with known biological activities would be required. Molecular descriptors, which are numerical representations of the chemical structure (e.g., molecular weight, lipophilicity, electronic properties), would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to find a mathematical equation that correlates the descriptors with the activity.

While no specific SAR studies on this compound are publicly available, one could hypothetically explore how modifications to the phenyl ring, the carboxylic acid, or the Boc group affect a particular biological activity.

Future Research Directions and Emerging Applications

Novel Synthetic Methodologies

The development of efficient and scalable synthetic routes for Boc-(4-aminophenylthio)acetic acid is paramount to unlocking its full potential. While traditional methods for the synthesis of similar compounds, such as the reaction of a protected aminophenol with a haloacetic acid derivative, are established, researchers are actively pursuing more innovative and sustainable approaches. Future research in this area is expected to focus on several key aspects:

Greener Synthetic Pathways: A significant push towards environmentally friendly chemical processes is driving the exploration of biocatalytic methods and the use of greener solvents and reagents. Enzymatic synthesis, for instance, could offer high selectivity and milder reaction conditions, reducing the environmental impact of production.

Flow Chemistry: Continuous flow synthesis presents an attractive alternative to batch processing, offering enhanced safety, better reproducibility, and the potential for seamless integration into multi-step syntheses. The development of flow-based methods for the preparation of this compound could significantly improve its accessibility for research and industrial applications.

Novel Coupling Chemistries: Exploration of new cross-coupling reactions could provide more direct and efficient routes to the core structure of the molecule. For example, advancements in C-S bond formation methodologies could offer more versatile and atom-economical pathways.

A comparative analysis of potential synthetic strategies highlights the ongoing evolution in this field:

| Synthetic Approach | Advantages | Potential Research Directions |

| Traditional Batch Synthesis | Well-established procedures | Optimization for higher yields and purity, reduction of hazardous waste. |

| Biocatalytic Synthesis | High selectivity, mild conditions, environmentally friendly | Identification of suitable enzymes, enzyme engineering for improved activity and stability. |

| Flow Chemistry | Improved safety, scalability, and reproducibility | Reactor design and optimization, integration with in-line purification techniques. |

| Advanced Coupling Reactions | Higher efficiency, atom economy | Development of novel catalysts, exploration of a wider range of starting materials. |

Expanded Role in Complex Biomacromolecule Synthesis

The Boc (tert-butoxycarbonyl) protecting group is a cornerstone of solid-phase peptide synthesis (SPPS), and this compound is well-positioned to play a more significant role in the creation of complex biomacromolecules. peptide.com Its unique structure allows for its incorporation as a non-canonical amino acid, introducing a thioether linkage that can be exploited for further modifications.

Future research is anticipated to explore:

Site-Specific Modification of Peptides and Proteins: The thioether moiety in this compound provides a unique handle for site-specific chemical modifications. This can be used to attach reporter molecules, such as fluorophores or biotin, for imaging and affinity purification. Furthermore, it can serve as an attachment point for polyethylene (B3416737) glycol (PEG) chains to improve the pharmacokinetic properties of therapeutic peptides.

Synthesis of Peptidomimetics and Cyclic Peptides: The defined geometry and chemical properties of this compound make it an attractive building block for the synthesis of peptidomimetics with enhanced stability and biological activity. The thioether linkage can also be utilized in macrocyclization strategies to create constrained peptides with improved receptor binding affinity and resistance to enzymatic degradation.

Bioconjugation and Drug Delivery: The carboxylic acid and the deprotected amine functionalities, in concert with the thioether, make this compound a versatile linker molecule in bioconjugation. It can be used to connect peptides or other targeting ligands to drug molecules or nanoparticles, facilitating the development of targeted drug delivery systems.

Integration into Advanced Functional Materials

The inherent functionalities of this compound make it a compelling candidate for the development of advanced functional materials with tailored properties. The aromatic ring, the thioether, and the carboxylic acid group can all participate in various intermolecular interactions, driving the self-assembly and organization of molecules into well-defined architectures.

Emerging applications in this domain include:

Self-Assembled Monolayers (SAMs): The carboxylic acid group can act as an anchor to bind to metal or metal oxide surfaces, while the rest of the molecule can be tailored to control the surface properties. The thioether and the protected amine can be used to introduce specific functionalities, such as stimuli-responsiveness or biorecognition capabilities. This opens up possibilities for creating functionalized surfaces for biosensors, biocompatible coatings, and molecular electronics.

Stimuli-Responsive Polymers and Hydrogels: The Boc-protected amine can be deprotected under acidic conditions, leading to a change in the charge and hydrophilicity of a polymer chain. This property can be harnessed to create pH-responsive polymers and hydrogels that undergo a phase transition or release an encapsulated cargo in response to a change in pH. mdpi.commdpi.com Such materials have significant potential in drug delivery, tissue engineering, and diagnostics.

Functionalized Nanoparticles: The compound can be used to surface-modify nanoparticles, imparting specific properties and functionalities. For instance, it can be used to attach targeting ligands for cancer therapy or to create a protective shell that enhances the stability and biocompatibility of the nanoparticles.

Interdisciplinary Research Opportunities

The versatility of this compound positions it at the crossroads of several scientific disciplines, fostering exciting interdisciplinary research opportunities.

Chemical Biology: The ability to incorporate this unnatural amino acid into peptides and proteins opens up new avenues for studying protein structure and function. The thioether linkage can be used as a spectroscopic probe or as a site for introducing cross-linkers to map protein-protein interactions.

Materials Science and Nanotechnology: The synergy between the chemical functionality of this molecule and the principles of materials science can lead to the development of novel "smart" materials. For example, integrating this compound into conductive polymers could lead to the creation of new biosensors with enhanced sensitivity and selectivity.

Medicinal Chemistry and Drug Discovery: The use of this compound as a scaffold or a linker in the design of new therapeutic agents is a promising area of research. Its ability to modulate the physicochemical properties of drug candidates can lead to improved efficacy and reduced side effects.

Q & A

Q. What are the optimal reaction conditions for synthesizing Boc-(4-aminophenylthio)acetic acid?

Synthesis typically involves coupling Boc-protected amines with thioacetic acid derivatives. Key parameters include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are preferred for Boc deprotection and coupling reactions .

- Base use : NaOH or NaHCO₃ is often employed to maintain pH 8.0–8.5 during activation, minimizing side reactions .

- Temperature : Reactions are conducted at 45–50°C for 5–18 hours, depending on steric hindrance .

- Purification : Column chromatography or recrystallization (e.g., using ethyl acetate/hexane) is recommended to isolate the product .

Q. What safety protocols are essential when handling this compound?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact. Inspect gloves for integrity before use .

- Engineering controls : Use fume hoods for weighing and reactions to avoid inhalation of fine particles .

- Waste disposal : Follow institutional guidelines for organic boronic acid derivatives, as some may require neutralization before disposal .

Q. Which analytical techniques confirm the purity and structure of this compound?

- HPLC : Assess purity (>97% by area under the curve) using a C18 column with UV detection at 254 nm .

- NMR : Confirm structure via ¹H NMR (e.g., δ 1.4 ppm for Boc methyl groups) and ¹³C NMR (e.g., 155–160 ppm for carbonyl carbons) .

- Melting point : Compare observed values (e.g., 199–204°C) with literature data to verify crystallinity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR spectral data for this compound derivatives?

- Contradiction analysis : Cross-validate with HSQC/HMBC to assign ambiguous peaks. For example, overlapping aromatic signals can be resolved using 2D NMR .

- Solvent effects : Test in deuterated DMSO or CDCl₃ to identify solvent-induced shifts .

- Dynamic processes : Variable-temperature NMR (e.g., 25–60°C) can reveal rotameric equilibria in thioester bonds .

Q. What experimental designs assess the stability of this compound under varying pH conditions?

- pH titration : Monitor degradation via HPLC at pH 2–12 over 24–72 hours. Use buffer systems (e.g., phosphate for neutral, acetate for acidic) to maintain pH .

- Kinetic studies : Fit degradation data to first-order models to calculate half-lives. Activation energy (Eₐ) can be derived from Arrhenius plots at 25–50°C .

- Product identification : LC-MS or HRMS identifies hydrolysis byproducts (e.g., free thiols or Boc-deprotected amines) .

Q. How can computational models predict the reactivity of this compound in peptide coupling reactions?

- DFT calculations : Optimize geometries at the B3LYP/6-31G* level to compare activation energies for amide bond formation vs. side reactions .

- Docking studies : Simulate interactions with enzymes (e.g., proteases) to evaluate substrate specificity .

- Machine learning : Train models on existing coupling reaction datasets to predict yields under novel conditions (e.g., solvent/base combinations) .

Q. What strategies mitigate side reactions during Boc deprotection of (4-aminophenylthio)acetic acid derivatives?

- Acid selection : Use TFA in DCM (20% v/v) instead of HCl to minimize sulfoxide formation .

- Temperature control : Maintain 0–4°C during deprotection to reduce racemization .

- Scavengers : Add triisopropylsilane (TIS) or water to quench carbocation intermediates and prevent alkylation side products .

Methodological Considerations

- Data documentation : Record raw NMR/HPLC data in appendices, with processed results (e.g., integrals, retention times) in the main text .

- Error analysis : Quantify uncertainties in melting points (±2°C) and HPLC purity (±1%) using triplicate measurements .

- Literature benchmarking : Compare synthetic yields (e.g., 65–89%) and spectral data with PubChem or NIST entries to validate reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.